molecular formula C12H18ClNO B8428092 N,N-diethylphenacylamine hydrochloride CAS No. 70964-44-2

N,N-diethylphenacylamine hydrochloride

Cat. No. B8428092
Key on ui cas rn: 70964-44-2
M. Wt: 227.73 g/mol
InChI Key: NFFLXRXZSBPNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04879389

Procedure details

To 1.59 g (7 m-mol) of N,N-diethylphenacylamine hydrochloride were added 10 ml of methanol, 1.7 mg (0.0035 m-mol) of rhodium 1,5-cyclooctadiene chloride complex and 5.3 mg (0.0091 m-mol) of (2S,4S)-N-phenoxycarbonyl-4-dicyclohexylphosphino-2-iphenylphosphinomethylpyrrolidine (PCPM). The mixture was charged into an autoclave and stirred for 20 hours at 50° C. in hydrogen atmosphere at a pressure of 5 atm. It was confirmed by TLC that 100% of the starting material had been converted. An after-treatment was carried out in the same manner as in Example 30 whereby 1.50 g of N,N-diethyl-2-amino-1-phenylethanol hydrochloride was obtained. [α]D23 =+61.1° (c=5, water) (optical yield: 95% ee).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N,N-diethyl-2-amino-1-phenylethanol hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:4]([CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9])[CH2:5][CH3:6])[CH3:3].CO.Cl.C(N(CC)CC(C1C=CC=CC=1)O)C.O>[H][H]>[CH2:2]([N:4]([CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9])[CH2:5][CH3:6])[CH3:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N,N-diethyl-2-amino-1-phenylethanol hydrochloride
Quantity
1.5 g
Type
reactant
Smiles
Cl.C(C)N(CC(O)C1=CC=CC=C1)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was charged into an autoclave
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)N(CC)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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